(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoate
Description
Properties
IUPAC Name |
methyl (2S)-3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(20)18-13(14(19)21-4)9-11-5-7-12(10-17)8-6-11/h5-8,13H,9H2,1-4H3,(H,18,20)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVCCKINWBIXOP-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoate, often referred to by its chemical structure or CAS number, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 949894-57-9
- Molecular Formula : C18H23N2O5
- Molecular Weight : 341.38 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. It is known to act as a prodrug , which means it is metabolized into an active form that exerts pharmacological effects. The compound's structure allows it to interact with specific receptors or enzymes, influencing processes such as cell proliferation and apoptosis.
Antitumor Activity
Research has indicated that this compound exhibits antitumor properties . A study demonstrated its effectiveness in inhibiting tumor growth in various cancer models. The compound's mechanism involves the modulation of signaling pathways related to cell survival and proliferation.
Inhibition of Enzymatic Activity
The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect the activity of serine proteases and other enzymes critical for cancer cell metabolism. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor Activity | Inhibition of tumor growth | |
| Enzyme Inhibition | Reduced activity of serine proteases | |
| Apoptosis Induction | Increased apoptotic cell death |
Case Studies
-
Study on Antitumor Effects :
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were calculated, showing effective concentrations for therapeutic applications. -
Mechanistic Insights :
Another investigation into the compound’s mechanism revealed that it activates apoptotic pathways through the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors. This dual action enhances its potential as an anticancer agent.
Scientific Research Applications
Drug Development
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoate has been investigated for its potential as a precursor in the synthesis of bioactive compounds. Its derivatives are being explored for their pharmacological properties, particularly in the development of new drugs targeting various diseases.
Peptide Synthesis
The Boc protecting group allows for selective deprotection during peptide synthesis. This compound serves as an important intermediate in the synthesis of peptides that exhibit biological activity, including those that can act as enzyme inhibitors or receptor ligands.
Inhibitory Activity
Research has indicated that derivatives of this compound demonstrate inhibitory activity against specific enzymes involved in disease pathways. For instance, studies have shown that certain analogs can inhibit proteases linked to cancer progression, making them potential candidates for anticancer therapies.
Antiviral Properties
In vitro studies have suggested that some derivatives exhibit antiviral properties against various viruses, including HIV and influenza. The mechanism involves interference with viral replication processes, thus highlighting the compound's potential as a therapeutic agent.
Table of Comparative Applications
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs differ in the aryl substituent at the C3 position (Table 1):
*Inferred formula; †Estimated based on nitro analog (324.33 g/mol) minus NO₂ (46 g/mol) plus CN (26 g/mol).
Key Observations:
- Electron-withdrawing groups (e.g., -CN, -NO₂, -Br) reduce electron density on the phenyl ring, affecting reactivity in Suzuki couplings or hydrogenolysis.
- Lipophilicity: The 4-bromophenyl analog has the highest logP (~2.95) due to bromine’s hydrophobic nature , while the 4-cyanophenyl analog likely has a lower logP (~2.0–2.5) due to the polar -CN group.
- Solubility : The 4-methoxyphenyl derivative exhibits higher aqueous solubility compared to nitro or bromo analogs .
Q & A
Basic Research Questions
Q. How can the synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoate be optimized for improved yield and purity?
- Methodology : Use a stepwise approach:
Boc Protection : React the amino ester precursor with di-tert-butyl dicarbonate in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to introduce the Boc group .
Solvent Selection : Employ a THF/water mixture for hydrolysis steps to enhance solubility and minimize side reactions .
Purification : Use liquid-liquid extraction (e.g., H₂O/DCM) followed by vacuum concentration. For advanced purity, employ preparative HPLC with a C18 column .
Q. What purification techniques are effective for isolating this compound from complex mixtures?
- Liquid-Liquid Extraction : Separate polar byproducts using H₂O and organic solvents (e.g., ethyl acetate) .
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to resolve stereoisomers or impurities .
- Recrystallization : Optimize solvent pairs (e.g., methanol/diethyl ether) for high-purity crystalline products .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Chiral HPLC : Compare retention times with enantiomeric standards using a chiral stationary phase (e.g., Chiralpak IA) .
- X-ray Crystallography : Resolve the absolute configuration via single-crystal diffraction, as demonstrated for structurally analogous Boc-protected amino acids .
- Optical Rotation : Measure specific rotation ([α]D) and compare with literature values for (S)-configured analogs .
Advanced Research Questions
Q. How does the stability of this compound vary under different storage conditions?
- Stability Assessment :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures .
- Hydrolytic Sensitivity : Monitor ester and Boc group integrity via HPLC after exposure to moisture or aqueous buffers .
Q. What strategies mitigate racemization during the synthesis of this Boc-protected amino acid derivative?
- Low-Temperature Reactions : Perform coupling steps at 0–4°C to reduce base-induced epimerization .
- Mild Deprotection : Use trifluoroacetic acid (TFA) for Boc removal instead of stronger acids to preserve stereochemistry .
- In-line Monitoring : Employ circular dichroism (CD) spectroscopy to detect racemization in real time .
Q. How can contradictions in spectroscopic data (e.g., NMR, LCMS) for this compound be resolved?
- NMR Discrepancies :
- Verify solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts .
- Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously .
- LCMS Anomalies :
- Check for adduct formation (e.g., Na⁺/K⁺) by comparing experimental and theoretical m/z values .
- Perform high-resolution mass spectrometry (HRMS) to confirm molecular formula .
Q. What are the applications of this compound in solid-phase peptide synthesis (SPPS)?
- Coupling Efficiency : Activate the carboxylic acid moiety using DCC/DMAP in DCM for efficient peptide bond formation .
- Orthogonal Protection : Leverage the Boc group for temporary N-terminal protection, compatible with Fmoc-based strategies .
- Post-Synthetic Modifications : Use the cyanophenyl group for site-specific bioconjugation (e.g., Click chemistry) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
